4-Perfluoro-tert-butyl-phenyliodoacetamide
4-Perfluoro-tert-butyl-phenyliodoacetamide
Brand Name:
Vulcanchem
CAS No.:
148562-02-1
VCID:
VC21098581
InChI:
InChI=1S/C12H7F9INO/c13-10(14,15)9(11(16,17)18,12(19,20)21)6-1-3-7(4-2-6)23-8(24)5-22/h1-4H,5H2,(H,23,24)
SMILES:
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI
Molecular Formula:
C12H7F9INO
Molecular Weight:
479.08 g/mol
4-Perfluoro-tert-butyl-phenyliodoacetamide
CAS No.: 148562-02-1
Cat. No.: VC21098581
Molecular Formula: C12H7F9INO
Molecular Weight: 479.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148562-02-1 |
|---|---|
| Molecular Formula | C12H7F9INO |
| Molecular Weight | 479.08 g/mol |
| IUPAC Name | N-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]phenyl]-2-iodoacetamide |
| Standard InChI | InChI=1S/C12H7F9INO/c13-10(14,15)9(11(16,17)18,12(19,20)21)6-1-3-7(4-2-6)23-8(24)5-22/h1-4H,5H2,(H,23,24) |
| Standard InChI Key | ULGWXFMWJVUIKD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)NC(=O)CI |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator